molecular formula C23H22N6O B12395180 4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide

4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide

Cat. No.: B12395180
M. Wt: 398.5 g/mol
InChI Key: ZDLCAMFQMDNCSU-UHFFFAOYSA-N
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Description

Kallikrein 5-IN-2 is a synthetic inhibitor specifically designed to target kallikrein 5, a serine protease enzyme. Kallikrein 5 plays a significant role in various physiological processes, including skin desquamation and inflammation. The inhibition of kallikrein 5 has therapeutic potential in treating skin disorders such as rosacea and atopic dermatitis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kallikrein 5-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

    Formation of the Core Scaffold: This involves the use of organic synthesis techniques to construct the basic structure of the compound.

    Functional Group Introduction: Specific functional groups are introduced to the core scaffold to enhance its binding affinity to kallikrein 5. This step often involves reactions such as amide bond formation, esterification, and alkylation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of Kallikrein 5-IN-2 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are implemented to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Kallikrein 5-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

    Substitution: Substitution reactions can introduce different functional groups, providing a means to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Kallikrein 5-IN-2, each with potentially different inhibitory activities and pharmacokinetic properties.

Scientific Research Applications

Kallikrein 5-IN-2 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the structure-activity relationship of serine protease inhibitors.

    Biology: Helps in understanding the role of kallikrein 5 in physiological and pathological processes.

    Medicine: Investigated for its therapeutic potential in treating skin disorders such as rosacea and atopic dermatitis.

    Industry: Utilized in the development of skincare products aimed at reducing inflammation and improving skin barrier function.

Mechanism of Action

Kallikrein 5-IN-2 exerts its effects by binding to the active site of kallikrein 5, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrates involved in inflammatory pathways, reducing inflammation and associated symptoms. The molecular targets include the active site serine residue of kallikrein 5, and the pathways involved are primarily related to skin inflammation and barrier function.

Comparison with Similar Compounds

Similar Compounds

    Kallikrein 5-IN-1: Another inhibitor of kallikrein 5 with a slightly different chemical structure.

    Kallikrein 7-IN-1: Inhibits kallikrein 7, another serine protease involved in skin desquamation.

    Ecallantide: A kallikrein inhibitor used in the treatment of hereditary angioedema.

Uniqueness

Kallikrein 5-IN-2 is unique due to its high specificity and binding affinity for kallikrein 5, making it a potent inhibitor with potential therapeutic applications in dermatology. Its chemical structure is optimized to enhance its stability and efficacy compared to other similar compounds.

Properties

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(5-phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide

InChI

InChI=1S/C23H22N6O/c24-23(25)19-9-8-18(11-21(19)30-15-16-5-4-10-26-12-16)27-14-22-28-13-20(29-22)17-6-2-1-3-7-17/h1-13,27H,14-15H2,(H3,24,25)(H,28,29)

InChI Key

ZDLCAMFQMDNCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CNC3=CC(=C(C=C3)C(=N)N)OCC4=CN=CC=C4

Origin of Product

United States

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